3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane
Description
3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane is a heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a chloromethyl group, a cyclopropyl group, and a methyl group at positions 3, 2, and 3, respectively. The chloromethyl group serves as a reactive site for further functionalization, while the cyclopropyl and methyl substituents influence ring conformation and stability.
Properties
Molecular Formula |
C9H15ClO |
|---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
3-(chloromethyl)-2-cyclopropyl-3-methyloxolane |
InChI |
InChI=1S/C9H15ClO/c1-9(6-10)4-5-11-8(9)7-2-3-7/h7-8H,2-6H2,1H3 |
InChI Key |
CIKFGJHQOHCKLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC1C2CC2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane typically involves the reaction of cyclopropylmethanol with chloromethyl methyl ether in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
- Cyclopropylmethanol + Chloromethyl Methyl Ether → 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane
Industrial Production Methods: On an industrial scale, the production of 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane undergoes various types of chemical reactions, including:
- Substitution Reactions : The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
- Oxidation Reactions : The compound can be oxidized to form corresponding oxolane derivatives.
- Reduction Reactions : Reduction of the chloromethyl group can yield cyclopropylmethanol derivatives.
- Substitution : Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethyl sulfoxide.
- Oxidation : Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
- Substitution : Formation of azido, thiocyanato, or alkoxy derivatives.
- Oxidation : Formation of oxolane carboxylic acids or ketones.
- Reduction : Formation of cyclopropylmethanol derivatives.
Scientific Research Applications
3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane has a wide range of applications in scientific research, including:
- Chemistry : Used as an intermediate in the synthesis of complex organic molecules and polymers.
- Biology : Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
- Medicine : Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
- Industry : Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Research Implications and Limitations
- Reactivity : The chloromethyl group in oxolane derivatives may offer synthetic versatility, but steric effects from cyclopropyl and methyl groups could modulate reactivity.
- Knowledge Gaps: Further studies are needed to characterize its physicochemical properties, stability, and interactions with biological targets.
Biological Activity
3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane is a chemical compound characterized by its unique oxolane structure, featuring a chloromethyl group and a cyclopropyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly as a precursor for synthesizing drug candidates with antimicrobial and anticancer properties. This article delves into the biological activity, synthesis, and potential applications of this compound, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₃ClO
- Molecular Weight : Approximately 148.63 g/mol
The compound consists of a five-membered oxolane ring with additional substituents that influence its reactivity and biological interactions. The chloromethyl group is particularly reactive, facilitating nucleophilic substitution reactions that are crucial for understanding the compound's potential biological activity.
Biological Activity
Research indicates that 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making it a candidate for further exploration in developing antibiotics.
- Anticancer Potential : The ability of this compound to interact with biological nucleophiles suggests potential mechanisms through which it could inhibit cancer cell proliferation.
The specific mechanisms by which 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane exerts its biological effects remain under investigation. However, its reactivity with biological nucleophiles indicates that it may interfere with critical cellular pathways involved in disease processes.
Synthesis
The synthesis of 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane typically involves chloromethylation processes. A common method includes:
- Reactants : Cyclopropyl-2-methyloxolane and chloromethyl methyl ether.
- Catalyst : Lewis acid catalyst such as zinc chloride.
- Conditions : Mild temperatures (0 to 10°C) to facilitate the reaction.
This synthetic route allows for the production of the compound with high yield and purity, aligning with green chemistry principles by minimizing environmental impact.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane, we can compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-(Chloromethyl)-2,3-dimethyloxolane | Similar oxolane structure | Contains two methyl groups on the oxolane ring |
| 2-(Chloromethyl)-3-methyl-oxirane | Epoxide structure | More reactive due to strained ring structure |
| 1-Chloro-2-cyclopropyl-2-methylpropane | Aliphatic chain with cyclopropyl | Different reactivity profile due to aliphatic nature |
| 4-Chlorobutan-1-ol | Straight-chain alcohol | Alcohol functional group alters reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
